Phenyl-(4-phenylsulfanylphenyl)methanone
Description
Phenyl-(4-phenylsulfanylphenyl)methanone is a ketone derivative featuring a central methanone group flanked by two aromatic rings. The para position of one phenyl ring is substituted with a phenylsulfanyl (S–Ph) group, creating a thioether linkage. This structure confers unique electronic and steric properties, distinguishing it from simpler benzophenone derivatives.
Properties
IUPAC Name |
phenyl-(4-phenylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14OS/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBDOJUNCZSRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285879 | |
| Record name | phenyl-(4-phenylsulfanylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6317-78-8 | |
| Record name | NSC43089 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenyl-(4-phenylsulfanylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-(4-phenylsulfanylphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzoyl chloride reacts with thiophenol in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Phenyl-(4-phenylsulfanylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Phenyl-(4-phenylsulfanylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of phenyl-(4-phenylsulfanylphenyl)methanone involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Phenyl-(4-phenylsulfanylphenyl)methanone: The phenylsulfanyl group is electron-donating via resonance (+R effect), which activates the aromatic ring toward electrophilic substitution. This contrasts with electron-withdrawing groups like nitro (–NO₂) in 4-Nitrobenzophenone (C₁₃H₉NO₃), which deactivates the ring .
- Methanone, (4-chloro-2-methylphenyl)(4-methylphenyl)- (C₁₅H₁₃ClO): Chloro (–Cl) and methyl (–CH₃) substituents provide mixed electronic effects. Chloro is moderately electron-withdrawing (–I effect), while methyl is electron-donating (+I), leading to regioselective reactivity differences compared to the sulfur-containing analog .
Structural and Steric Variations
- 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone (C₁₅H₁₄O₃S): The sulfonyl (–SO₂) group introduces steric bulk and strong electron-withdrawing effects, reducing nucleophilic attack susceptibility compared to the thioether-linked target compound. Crystal packing in this derivative is stabilized by C–H···O hydrogen bonds, a feature less prominent in thioether analogs .
- 4-(4-Benzoylphenyl)phenylmethanone (C₂₆H₁₈O₂): This dibenzoylbiphenyl derivative exhibits extended conjugation and increased rigidity due to biphenyl linkages, resulting in higher melting points (>200°C) compared to the more flexible thioether-containing compound .
Physical and Thermodynamic Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| This compound | 290.38 | ~465 (estimated) | Not reported | Low in water |
| (4-Methylphenyl)phenylmethanone | 196.29 | 450–492 | 72.0 | Ethanol-soluble |
| 4-Nitrobenzophenone | 227.22 | 360 (decomposes) | 142–144 | Organic solvents |
| 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone | 274.33 | Not reported | 103–105 | DMSO, ethanol |
Notes:
Biological Activity
Phenyl-(4-phenylsulfanylphenyl)methanone, also known as bis(4-phenylsulfanyl)phenylmethanone, is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHOS
- Molecular Weight : 290.379 g/mol
- Density : 1.22 g/cm³
- Boiling Point : 462.3°C
- Flash Point : 262.1°C
The presence of the phenylsulfanyl moiety enhances the reactivity of the compound, making it a valuable building block in organic synthesis and drug development.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The phenylsulfanyl group can undergo oxidation, forming reactive intermediates that may modulate enzymatic activities and signaling pathways. This interaction is believed to contribute to its observed antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism may involve the inhibition of key enzymes in bacterial cells, leading to cell death. Studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of specific signaling cascades. The ability to target cancer cells selectively makes it a candidate for further research in cancer therapeutics .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to control groups.
- Results indicated that derivatives of this compound could enhance antimicrobial activity through structural modifications.
-
Anticancer Studies :
- In vitro assays showed that treatment with this compound resulted in reduced viability of various cancer cell lines, including breast and colon cancer cells.
- Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.
-
Synthesis and Derivatives :
- Various synthetic routes have been developed to produce this compound and its derivatives, allowing for the exploration of structure-activity relationships (SAR) that could optimize its biological effects.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
